Product packaging for 6-Fluoro-1-methoxy-7-methylisoquinoline(Cat. No.:CAS No. 1202006-85-6)

6-Fluoro-1-methoxy-7-methylisoquinoline

Cat. No.: B11908249
CAS No.: 1202006-85-6
M. Wt: 191.20 g/mol
InChI Key: CWZOUYNJGWZHKK-UHFFFAOYSA-N
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Description

6-Fluoro-1-methoxy-7-methylisoquinoline is a synthetically tailored isoquinoline derivative of significant interest in advanced chemical research and development. As a fluorinated and methoxylated heterocyclic compound, it serves as a valuable scaffold and building block in medicinal chemistry, particularly for the construction of more complex molecules with potential biological activity . The strategic incorporation of fluorine and methoxy substituents on the isoquinoline core is a common strategy in drug discovery to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability . This compound falls within a class of structures investigated for various pharmaceutical applications, and its synthesis and derivatization are active areas of method development, including modern electrochemical approaches . It is provided as a high-purity material strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO B11908249 6-Fluoro-1-methoxy-7-methylisoquinoline CAS No. 1202006-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1202006-85-6

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-fluoro-1-methoxy-7-methylisoquinoline

InChI

InChI=1S/C11H10FNO/c1-7-5-9-8(6-10(7)12)3-4-13-11(9)14-2/h3-6H,1-2H3

InChI Key

CWZOUYNJGWZHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2OC)C=C1F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluoro 1 Methoxy 7 Methylisoquinoline and Analogous Structures

Strategies for Isoquinoline (B145761) Core Construction and Diversification

The construction of the isoquinoline core is a cornerstone of synthetic organic chemistry, with numerous classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. However, modern synthetic chemistry has seen the advent of more efficient and versatile strategies, which are discussed below.

Modern Cascade Cyclization and Annulation Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to molecular complexity from simple starting materials in a single operation, minimizing waste and improving efficiency. In the context of isoquinoline synthesis, cascade cyclizations and annulations have emerged as elegant strategies.

One notable approach involves the electrophilic cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized using various electrophiles like iodine, ICl, PhSeCl, and PhSCl to introduce a halogen or a chalcogen at the C4 position of the isoquinoline ring. mdpi.com Silver-catalyzed ring closure of these same iminoalkynes provides a metal-catalyzed route to monosubstituted isoquinolines. mdpi.com

Furthermore, visible-light-induced radical cascade cyclization reactions have been developed for the synthesis of fused isoquinoline structures, such as indolo[2,1-a]isoquinoline derivatives. rsc.org These reactions proceed under mild, redox-neutral conditions and exhibit excellent functional group tolerance. rsc.org Another innovative cascade approach is the photocatalytic proton-coupled electron transfer (PCET) enabled radical cyclization for the synthesis of isoquinoline-1,3-diones from acrylamide (B121943) derivatives, using organic photocatalysts. nih.gov

Table 1: Examples of Cascade Cyclization and Annulation Reactions for Isoquinoline Synthesis

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Electrophilic Cyclizationo-(1-alkynyl)benzaldehyde iminesI₂, ICl, PhSeCl, PhSCl4-functionalized isoquinolines mdpi.com
Visible-light-induced Radical Cascade-PhotocatalystIndolo[2,1-a]isoquinoline derivatives rsc.org
Photocatalytic PCET Radical CyclizationAcrylamide derivativesNaphthalimide-based organic photocatalystsIsoquinoline-1,3-diones nih.gov

Transition Metal-Catalyzed Assembly Protocols (e.g., Rhodium(III)-catalyzed, Ruthenium(II)-catalyzed, Palladium-catalyzed)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolines are no exception. These methods often proceed via C-H activation, offering atom-economical and regioselective routes to diverse isoquinoline structures.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts are particularly effective for the synthesis of isoquinolines through C-H activation. Aryl amidines can react with α-substituted ketones under rhodium(III) catalysis to afford 1-aminoisoquinolines with wide functional group tolerance under mild conditions. tib.eu Another approach involves the reaction of aryl ketone O-acyloxime derivatives with internal alkynes, where the N-O bond of the oxime acts as an internal oxidant. acs.org Furthermore, a novel Rh(III)-catalyzed cascade C-H activation/cyclization of benzimidates and allyl carbonates has been developed, using allyl carbonates as a versatile C2 synthon. rsc.org Vinyl selenone has also been employed as an effective acetylene (B1199291) surrogate in a rhodium-catalyzed annulative coupling to provide 3,4-nonsubstituted isoquinolines under mild conditions. nih.gov

Ruthenium(II)-Catalyzed Synthesis: Ruthenium(II) catalysts are also widely used for constructing the isoquinoline framework. A notable method involves the intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes, catalyzed by a Ru(II) complex in the presence of a copper oxidant and a base. nih.govdoi.org Another efficient protocol is the Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides, which proceeds without an external oxidant. Aromatic and heteroaromatic ketoximes can also undergo regioselective cyclization with alkynes in the presence of a [{RuCl2(p-cymene)}2] catalyst to yield isoquinoline derivatives.

Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions are a mainstay in organic synthesis and have been extensively applied to the construction of isoquinolines. A sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction provides a general and convergent route to a wide array of substituted isoquinolines and their corresponding N-oxides. Another powerful method is the palladium-catalyzed iminoannulation of internal alkynes with the tert-butylimines of o-iodobenzaldehydes, which allows for the synthesis of a variety of substituted isoquinolines.

Table 2: Overview of Transition Metal-Catalyzed Isoquinoline Syntheses

CatalystStarting MaterialsKey FeaturesProduct TypeReference
Rhodium(III)Aryl amidines and α-substituted ketonesMild conditions, wide functional group tolerance1-Aminoisoquinolines tib.eu
Rhodium(III)Aryl ketone O-acyloximes and internal alkynesInternal oxidant, redox-neutralSubstituted isoquinolines acs.org
Ruthenium(II)Benzyl/benzoyl isocyanates and diaryl alkynesIntermolecular oxidative annulationHighly substituted isoquinolines/isoquinolones nih.govdoi.org
Ruthenium(II)Primary benzylamines and sulfoxonium ylidesNo external oxidantSubstituted isoquinolines
PalladiumKetones and aryl halidesSequential α-arylation and cyclizationPolysubstituted isoquinolines
Palladiumo-Iodobenzaldehyde imines and internal alkynesIminoannulationSubstituted isoquinolines

Metal-Free and Organocatalytic Approaches

To circumvent the use of potentially toxic and expensive transition metals, metal-free and organocatalytic methods have gained significant attention. These approaches often rely on the activation of substrates through non-covalent interactions or the use of small organic molecules as catalysts.

An organocatalytic asymmetric synthesis of functionalized 3,4-dihydroisoquinolin-1(2H)-ones has been developed via an aza-Henry/hemiaminalization/oxidation sequence. This one-pot protocol utilizes a quinine-based squaramide organocatalyst and provides access to chiral dihydroisoquinolinones with good yields and enantioselectivities. Another notable metal-free approach is the atroposelective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines, catalyzed by chiral phosphoric acids.

Photochemical and Electrocatalytic Synthetic Pathways

Photochemical and electrocatalytic methods offer sustainable and green alternatives for chemical synthesis, often proceeding under mild conditions with high selectivity.

Visible-light-induced radical reductive cyclization of acrylamides, employing naphthalimide-based organic photocatalysts, provides a direct route to isoquinoline-1,3-diones via a proton-coupled electron transfer (PCET) process. nih.gov A straightforward photocatalytic approach has also been demonstrated for the incorporation of a trifluoroethanol unit onto isoquinolines using N-trifluoroethoxyphthalimide as a radical precursor.

Electrocatalytic reactions have also been employed in the synthesis of isoquinoline alkaloids. For instance, an electrocatalytic reaction can be used to generate spirodienone intermediates, which then undergo intramolecular cyclization to form the core structure of certain alkaloids.

Regioselective Introduction of Specific Substituents in 6-Fluoro-1-methoxy-7-methylisoquinoline Architectures

The synthesis of the specifically substituted this compound requires precise control over the introduction of each substituent onto the isoquinoline core.

Methodologies for C-6 Fluorination

The direct and regioselective fluorination of the C-6 position of a pre-formed isoquinoline ring represents a significant synthetic challenge. Direct C-H fluorination of heteroaromatic compounds often suffers from a lack of regioselectivity.

One potential strategy involves a base-promoted conversion of ortho-trifluoromethyl benzyl derivatives of NH-heterocycles into the corresponding fused fluoro isoquinolines. While this method introduces a fluorine atom, its application to achieve C-6 fluorination on a simple isoquinoline core would require a specifically designed starting material.

A more practical approach to obtaining 6-fluoro-substituted isoquinolines is to start with a commercially available or readily synthesized benzene (B151609) derivative that already contains the fluorine atom at the desired position. For instance, a 4-fluoro-3-methyl-substituted aromatic precursor could be utilized in one of the isoquinoline core construction methodologies described in section 2.1. For example, a Pictet-Spengler or Bischler-Napieralski reaction starting from a β-arylethylamine derived from a 4-fluoro-3-methyl-substituted benzene derivative would place the fluorine and methyl groups at the C-6 and C-7 positions of the resulting isoquinoline, respectively.

Another strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated isoquinoline precursor. For example, if a leaving group such as a nitro group or a halogen is present at the C-6 position, it could potentially be displaced by a fluoride (B91410) anion. However, such reactions typically require harsh conditions and the activation of the aromatic ring.

Recent advancements have led to the development of a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. While this method provides access to fluorinated isoquinolines, it does not directly address the C-6 fluorination.

Table 3: Potential Strategies for the Synthesis of 6-Fluoro-Substituted Isoquinolines

StrategyDescriptionKey ConsiderationsReference
Synthesis from Pre-fluorinated PrecursorsConstruction of the isoquinoline ring from a starting material already containing the fluorine atom at the desired position.Availability of the appropriately substituted starting material.General Synthetic Principle
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group at the C-6 position with a fluoride source.Requires an activated isoquinoline ring and often harsh reaction conditions.General Synthetic Principle
Base-Promoted CyclizationConversion of ortho-trifluoromethyl benzyl derivatives of NH-heterocycles.Indirect method requiring specific starting materials for C-6 fluorination.
Electrophilic Fluorination and Dearomatization-Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich isoquinoline derivative with an electrophilic fluorine source. wikipedia.org Reagents like Selectfluor are commonly employed for this purpose. acs.org However, direct electrophilic fluorination of the isoquinoline core can sometimes lead to mixtures of regioisomers.

To overcome this challenge, dearomatization-fluorination strategies have been developed. acs.orgnih.govrsc.orgrsc.orgresearchgate.net One such approach involves the temporary dearomatization of the isoquinoline to form an intermediate that can then be selectively fluorinated. For instance, isoquinolines can be reacted with reagents like methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate (B1228247) to form an oxazinoazaarene intermediate. This intermediate can then be treated with an electrophilic fluorine source, such as Selectfluor, to achieve regioselective fluorination. Subsequent rearomatization restores the isoquinoline ring system, now bearing a fluorine atom at the desired position. acs.org This method has been successfully applied to the formal meta-C–H-fluorination of isoquinolines, offering a powerful tool for late-stage functionalization. acs.org

ReagentStrategyKey Features
SelectfluorElectrophilic FluorinationDirect fluorination of the aromatic system.
Oxazinoazaarene Intermediate + SelectfluorDearomatization-FluorinationAchieves regioselective fluorination through a temporary dearomatized intermediate. acs.org
Nucleophilic Aromatic Substitution with Fluoride Sources

Nucleophilic aromatic substitution (SNAr) provides an alternative route to fluorinated isoquinolines. This method typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion. acs.orgcapes.gov.br The reactivity of the substrate towards SNAr is enhanced by the presence of electron-withdrawing groups on the isoquinoline ring. While direct fluorination using fluoride sources can be challenging, the use of aryl(isoquinoline)iodonium salts has shown promise. These salts can be labeled with [¹⁸F]fluoride, demonstrating the feasibility of this approach for introducing fluorine. researchgate.net The efficiency of these reactions can be influenced by factors such as the solvent and the nature of the fluoride source. researchgate.netrsc.orgrsc.org

C-H Functionalization for Fluorine Incorporation

Direct C-H functionalization represents a highly atom-economical approach for the synthesis of fluorinated isoquinolines. acs.org This strategy avoids the need for pre-functionalized substrates. While direct C-H fluorination of azaarenes can be challenging due to the electron-deficient nature of the ring system, recent advances have made this transformation more accessible. acs.orgnih.gov Palladium-catalyzed methods have been developed for the undirected C-H fluorination of aromatic compounds using mild electrophilic fluorinating reagents. acs.org Another innovative approach involves a concerted nucleophilic aromatic substitution strategy that bypasses the formation of high-energy Meisenheimer intermediates, enabling the nucleophilic oxidative fluorination of quinolines and offering potential for isoquinoline systems. acs.orgnih.gov

Methodologies for C-1 Methoxylation

The introduction of a methoxy (B1213986) group at the C-1 position of the isoquinoline ring is a key step in the synthesis of this compound. This can be achieved through direct alkoxylation or by the transformation of a precursor functional group.

Direct Alkoxylation Reactions

Direct alkoxylation involves the reaction of an isoquinoline derivative with a methoxide (B1231860) source. The C-1 position of the isoquinoline ring is susceptible to nucleophilic attack, making this a viable strategy. youtube.com However, the reactivity can be influenced by the substituents already present on the ring.

Transformation from Precursor Functional Groups (e.g., O-Methylation)

A more common and often more efficient method for introducing a C-1 methoxy group is through the O-methylation of a C-1 isoquinolinone precursor. rsc.org Isoquinolinones can be synthesized through various methods, including the aerobic oxidation of isoquinolinium salts catalyzed by N-heterocyclic carbenes. rsc.org Once the isoquinolinone is obtained, it can be converted to the corresponding 1-methoxyisoquinoline via O-methylation. nih.gov This transformation is typically achieved using a methylating agent, such as methyl iodide, in the presence of a base. mdpi.comeurekaselect.comresearchgate.net The regioselectivity of the methylation (O- vs. N-methylation) can be controlled by the choice of reaction conditions.

PrecursorReagentProduct
IsoquinolinoneMethyl Iodide / Base1-Methoxyisoquinoline

Methodologies for C-7 Methylation

The final key structural feature of the target molecule is the methyl group at the C-7 position. The introduction of this group can be accomplished at various stages of the synthesis, either on the isoquinoline core itself or on a precursor molecule prior to the construction of the heterocyclic ring.

One common strategy for the synthesis of 7-methylisoquinolines is the Skraup synthesis, which utilizes m-toluidine (B57737) as a starting material. brieflands.comacs.org This reaction typically produces a mixture of 5-methyl and 7-methylisoquinoline (B1584925), which may require separation. brieflands.com Subsequent functionalization of the 7-methylisoquinoline can then be carried out to introduce the other required substituents. Various derivatives of 7-methylquinoline (B44030) have been synthesized and characterized. acs.org

Alkylation Reactions (e.g., C-H alkylation, reductive methylation)

Alkylation reactions represent a direct approach to introduce alkyl groups, including the essential methyl group at the C7 position of the isoquinoline core.

C-H Alkylation:

Direct C-H alkylation of (iso)quinolines is an attractive strategy as it avoids the need for pre-functionalization of the heterocyclic core. thieme-connect.com Various methods have been developed to achieve this transformation. For instance, light-induced metal-free catalyzed C-H alkylation of isoquinolines has been demonstrated, where the alkylation occurs regioselectively at the 1-position in considerable yields. thieme-connect.com While this highlights the potential of direct C-H functionalization, achieving selectivity at other positions, such as C7, often requires specific directing groups or tailored reaction conditions. Another approach involves the use of simple alkanes as alkylating agents through a cross-dehydrogenation coupling, which offers high atom economy. thieme-connect.com

A notable strategy for C-4 alkylation of isoquinolines utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org This metal- and activating-group-free procedure demonstrates tolerance for substitution at various positions, including C5-C8, and proceeds by retaining the aromaticity of the isoquinoline ring. acs.org Although this method targets the C-4 position, it underscores the ongoing development of regioselective C-H alkylation methodologies.

Reductive Methylation:

Reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source has been achieved over a Pt-SnOx/Al2O3 catalyst. acs.org This method has been shown to be effective for various quinolines and isoquinolines, transforming them into their corresponding N-methylated products with high yields. acs.org Another straightforward one-pot reductive N-methylation of quinolines utilizes paraformaldehyde and H2 over a Pd/C catalyst for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines. rsc.org While these methods focus on N-methylation, they illustrate the potential of reductive strategies for introducing methyl groups. Adapting these methods for C-methylation would require further development.

The following table summarizes selected C-H alkylation reactions of isoquinolines:

Reaction TypeCatalyst/ReagentsPosition of AlkylationYieldReference
Light-Induced Metal-Free C-H AlkylationNot specified1-positionConsiderable thieme-connect.com
Acid-Catalyzed C-4 AlkylationBenzoic acid, Vinyl Ketones4-positionReasonable acs.org
Reductive N-MethylationPt-SnOx/Al2O3, MethanolN-position85-92% acs.org
Reductive N-MethylationPd/C, Paraformaldehyde, H2N-positionNot specified rsc.org
Coupling-Based Methyl Group Installation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to introduce methyl groups onto aromatic and heteroaromatic rings.

Suzuki Coupling:

The Suzuki cross-coupling reaction is a versatile method for installing methyl groups. For instance, C5–C8 methyl and phenyl isoquinolines have been prepared in a single step via a Suzuki cross-coupling reaction. acs.orgnih.gov This approach typically involves the reaction of a halo-isoquinoline with a methylboronic acid or its derivative in the presence of a palladium catalyst.

Negishi Coupling:

The Negishi coupling reaction, which couples organic halides with organozinc compounds, is another effective method for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by nickel or palladium complexes and is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org The Negishi coupling has been successfully employed for the synthesis of [11C]methyl-arenes, demonstrating its utility in introducing methyl groups. nih.govrsc.org The reaction of an appropriate halo-isoquinoline with a methylzinc reagent would be a viable strategy for the synthesis of 7-methylisoquinoline derivatives. researchgate.net

The following table provides a comparison of coupling reactions for methyl group installation:

Coupling ReactionOrganometallic ReagentCatalystKey AdvantagesReference
Suzuki CouplingMethylboronic acid/esterPalladiumHigh stability of reagents acs.orgnih.gov
Negishi CouplingMethylzinc halidePalladium or NickelHigh reactivity, functional group tolerance wikipedia.orgorganic-chemistry.orgnih.govrsc.org

One-Pot Multicomponent and Tandem Reaction Sequences

One-pot multicomponent reactions (MCRs) and tandem (or cascade) reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single operation. nih.govacs.org These strategies are increasingly employed for the synthesis of complex heterocyclic scaffolds like substituted isoquinolines. iau.irorganic-chemistry.org

Several MCRs have been developed for the synthesis of isoquinoline derivatives. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been described for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.orgacs.org Another efficient one-pot synthesis of isoquinolines involves the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne. organic-chemistry.org

Tandem reactions also provide elegant pathways to isoquinoline structures. A one-pot, two-step synthesis of isoquinoline-fused isoquinolines has been reported, which involves an unconventional Pictet-Spengler reaction followed by a gold-catalyzed intramolecular hydroamination. researchgate.netscilit.com Furthermore, new one-pot syntheses of N-fused isoquinoline derivatives have been developed using a palladium-catalyzed C–H arylation. rsc.org

The following table highlights some examples of one-pot and tandem reactions for isoquinoline synthesis:

Reaction TypeStarting MaterialsKey StepsResulting ScaffoldReference
Multicomponent ReactionIsatin, Tetrahydroisoquinoline, Terminal AlkyneSpirooxindole formation, Isocyanate generation, Amine additionDihydropyrrolo[2,1-a]isoquinolines acs.orgacs.org
One-pot Three-component ReactionAryl Ketone, Hydroxylamine, Internal AlkyneOxime formation, C-H activation, CyclizationSubstituted Isoquinolines organic-chemistry.org
Tandem Reactionα-Amino Acid Ester, 2-Alkynyl BenzaldehydePictet-Spengler reaction, Intramolecular hydroaminationIsoquinoline-fused Isoquinolines researchgate.netscilit.com
One-pot C-H Arylation1-Bromo-2-(difluorovinyl)benzenes, N-H heterocyclesC-H arylationN-fused Isoquinolines rsc.org

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. thieme-connect.comnih.govacs.org Significant efforts have been dedicated to developing enantioselective and diastereoselective methods for the synthesis of chiral isoquinoline alkaloids and their analogs. nih.govacs.orgacs.orgacs.org

Enantioselective Synthesis:

Various strategies have been employed to achieve enantioselective synthesis of isoquinolines. One common approach is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate, which is often generated via a Bischler-Napieralski cyclization. nih.govrsc.orgacs.org This reduction can be accomplished using chiral hydride reducing agents or through hydrogenation with a chiral catalyst. nih.govrsc.orgacs.org

Another powerful method involves the use of chiral catalysts in cycloaddition reactions. For example, a highly enantioselective (3+3) cycloaddition of diazo compounds and isoquinolinium methylides, catalyzed by a bifunctional chiral phase-transfer catalyst, has been developed to produce chiral iau.iracs.orgclockss.orgtriazino[5,4-a]isoquinoline derivatives with excellent yields and enantioselectivities. acs.orgacs.org Furthermore, enantioselective dearomatization of isoquinolines using chiral anion-binding catalysis has been shown to generate cyclic α-aminophosphonates. rsc.org

Diastereoselective Synthesis:

Diastereoselective approaches often rely on the use of chiral auxiliaries or chiral starting materials. The Pomeranz–Fritsch–Bobbitt cyclization has been utilized in the diastereoselective synthesis of various chiral tetrahydroisoquinoline derivatives. nih.gov For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization, leading to a diastereomeric morpholinone derivative that is further transformed into the target molecule. nih.gov

The reaction of chiral acid chlorides with isoquinoline can lead to the formation of diastereomeric Reissert compounds. acs.org The diastereoselectivity of this reaction can be influenced by the choice of the chiral acyl group. acs.org

The following table summarizes key aspects of enantioselective and diastereoselective synthesis of isoquinoline derivatives:

Synthetic ApproachKey StrategyExample of Chiral ProductReference
Enantioselective ReductionAsymmetric hydrogenation of dihydroisoquinolines1-Substituted-tetrahydroisoquinolines nih.govrsc.orgacs.org
Enantioselective CycloadditionChiral phase-transfer catalysis iau.iracs.orgclockss.orgTriazino[5,4-a]isoquinoline derivatives acs.orgacs.org
Diastereoselective CyclizationPomeranz–Fritsch–Bobbitt cyclization with chiral substrates(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid nih.gov
Diastereoselective Reissert ReactionUse of chiral acid chloridesDiastereomeric Reissert compounds acs.org

Chemical Reactivity and Transformation Studies of 6 Fluoro 1 Methoxy 7 Methylisoquinoline Derivatives

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the isoquinoline (B145761) nucleus generally occurs on the electron-rich benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. imperial.ac.uk The preferred positions for electrophilic attack on unsubstituted isoquinoline are C5 and C8, as these positions allow for the formation of the most stable Wheland intermediates, preserving the aromaticity of the pyridine ring during the reaction. imperial.ac.ukquora.comyoutube.com

For 6-Fluoro-1-methoxy-7-methylisoquinoline, the regioselectivity of SEAr reactions is dictated by the combined directing effects of the substituents on the carbocyclic ring:

Methoxy (B1213986) group (at C1): While located on the pyridine ring, its primary influence on SEAr is indirect.

Fluoro group (at C6): This is a deactivating group via induction but is ortho, para-directing due to resonance.

Methyl group (at C7): This is an activating group and is ortho, para-directing.

The substitution pattern is therefore a result of the interplay between these effects. The C5 position is ortho to the fluorine at C6 and meta to the methyl at C7. The C8 position is ortho to the methyl at C7 and meta to the fluorine at C6. Given that the methyl group is activating and the fluoro group is deactivating, electrophilic attack is most likely to be directed to the C8 position, which is activated by the adjacent methyl group. However, substitution at C5 is also a possibility.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄6-Fluoro-1-methoxy-7-methyl-8-nitroisoquinoline
HalogenationBr₂/FeBr₃8-Bromo-6-fluoro-1-methoxy-7-methylisoquinoline
Friedel-Crafts AcylationRCOCl/AlCl₃8-Acyl-6-fluoro-1-methoxy-7-methylisoquinoline
SulfonationFuming H₂SO₄This compound-8-sulfonic acid
This table is predictive and based on general principles of electrophilic aromatic substitution on substituted isoquinolines.

Nucleophilic Substitution Reactions and Their Scope (e.g., displacement of fluoro or methoxy groups)

Nucleophilic substitution in isoquinolines preferentially occurs at the C1 and C3 positions of the electron-deficient pyridine ring. youtube.com In this compound, the C1 position is occupied by a methoxy group. This group is an excellent target for nucleophilic displacement by various nucleophiles (e.g., amines, alkoxides, thiolates), often facilitated by prior activation of the ring system, for instance, through N-oxidation.

Nucleophilic aromatic substitution (SNAr) on the benzene ring is also possible, particularly involving the fluoro group at C6. The viability of SNAr depends on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The fluorine atom itself increases the susceptibility of the ring to nucleophilic attack. ebyu.edu.tr The displacement of the fluoro group would be favored by strong nucleophiles under forcing conditions.

Table 2: Potential Nucleophilic Substitution Reactions

Reaction TypeTarget GroupTypical ReagentsPotential Product
Nucleophilic Displacement1-MethoxyR-NH₂ (Amines), R-OH/Base (Alkoxides)1-Amino-6-fluoro-7-methylisoquinoline
SNAr6-FluoroNaOMe/MeOH1,6-Dimethoxy-7-methylisoquinoline
The feasibility of these reactions depends on specific reaction conditions and the relative reactivity of the leaving groups.

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoquinolines. nih.govsigmaaldrich.com To utilize these reactions, the this compound would typically first be converted to a more reactive derivative, such as a bromo-, iodo-, or triflate-substituted isoquinoline. For instance, electrophilic bromination at the C8 position would yield a suitable substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups by coupling the corresponding boronic acid or ester with a halo-isoquinoline derivative.

Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the halo-isoquinoline with an alkene in the presence of a palladium catalyst. nih.govwikipedia.orglibretexts.orgyoutube.com

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted isoquinolines. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at a halogenated position of the isoquinoline core. arkat-usa.orgresearchgate.netacs.orgorganic-chemistry.orgyoutube.com

Table 3: Overview of Potential Cross-Coupling Reactions on an 8-Bromo Derivative

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃8-Aryl-6-fluoro-1-methoxy-7-methylisoquinoline
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃N6-Fluoro-1-methoxy-7-methyl-8-vinylisoquinoline
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N8-Alkynyl-6-fluoro-1-methoxy-7-methylisoquinoline
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-Bu8-(Dialkylamino)-6-fluoro-1-methoxy-7-methylisoquinoline
This table assumes prior conversion of the parent compound to an 8-bromo derivative.

C-H Functionalization and Activation Strategies

Direct C-H functionalization has emerged as a highly atom-economical strategy for modifying complex molecules. acs.org Transition-metal catalysts, particularly those based on palladium and rhodium, have been successfully employed for the direct arylation, alkylation, or amination of C-H bonds in isoquinoline systems. rsc.orgmdpi.com For this compound, several C-H bonds are potential targets. The regioselectivity is often guided by directing groups or the inherent electronic properties of the C-H bonds. The C8 position is a likely candidate for directed C-H activation, influenced by the nitrogen atom of the ring. Similarly, C-H bonds on the methyl group at C7 could potentially be functionalized.

Table 4: Potential C-H Functionalization Reactions

Reaction TypeReagents/Catalyst (Example)Potential Site of Functionalization
Direct ArylationAryl Halide, Pd(OAc)₂C8-H
Oxidative AnnulationAlkyne, [RhCp*Cl₂]₂C8-H and N-coordination
The outcomes of C-H activation are highly dependent on the specific catalyst and reaction conditions employed.

Photochemical and Thermal Rearrangement Pathways (e.g., N to C rearrangement)

Isoquinolines can participate in various photochemical reactions. nih.gov For instance, irradiation can promote rearrangements or additions. One known photochemical process for isoquinoline N-oxides is rearrangement to form other heterocyclic systems. youtube.com While specific studies on this compound are not available, it is plausible that its N-oxide derivative could undergo photochemical rearrangements. Another potential pathway is visible light-mediated C-H functionalization, which can proceed via radical mechanisms under mild conditions, for example, leading to hydroxyalkylation. nih.gov Thermal rearrangements are less common for the basic isoquinoline skeleton but can be induced in specific derivatives, such as N-alkoxyisoquinolinium salts.

Reductive Transformations to Partially or Fully Saturated Isoquinoline Systems

The reduction of the isoquinoline ring system provides access to valuable dihydro- and tetrahydroisoquinoline scaffolds, which are prevalent in natural products and pharmaceuticals. thieme.denih.gov

Catalytic Hydrogenation: This is a common method for the complete reduction of the isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline. acs.orgthieme-connect.com Catalysts such as platinum, palladium, or nickel are typically used under hydrogen pressure. The substituents on the benzene ring (fluoro, methyl) and the methoxy group are generally stable under these conditions.

Partial Reduction: Selective reduction to a 1,2-dihydroisoquinoline (B1215523) can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H) or through controlled transfer hydrogenation. nih.gov Cobalt-catalyzed transfer hydrogenation with H₃N·BH₃ has been shown to be effective for the selective 1,2-reduction of quinolines. nih.gov

Ionic Hydrogenation: Treatment with a combination of a proton source (like trifluoroacetic acid) and a hydride source (like triethylsilane) can also effect reduction to the tetrahydroisoquinoline system. nih.gov

Table 5: Common Reductive Transformations

Reaction TypeReagentsProduct
Catalytic HydrogenationH₂, Pd/C6-Fluoro-1-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline
Transfer HydrogenationH₃N·BH₃, Cobalt catalyst6-Fluoro-1-methoxy-7-methyl-1,2-dihydroisoquinoline
Ionic HydrogenationCF₃COOH, Et₃SiH6-Fluoro-1-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline
The specific product distribution can be influenced by the choice of catalyst and reaction conditions.

Oxidative Transformations and Pathways

The oxidation of isoquinolines can lead to several products depending on the oxidant and reaction conditions.

N-Oxidation: The most common oxidative transformation is the formation of the corresponding isoquinoline N-oxide. nih.gov This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. youtube.com The resulting N-oxide is a versatile intermediate, activating the C1 and C3 positions for nucleophilic attack and influencing the regioselectivity of other reactions.

Oxidative Cleavage: Under harsh oxidative conditions (e.g., with hot potassium permanganate), the isoquinoline ring system can undergo oxidative degradation, leading to cleavage of one or both rings. pharmaguideline.com The products are typically derivatives of phthalic acid and pyridine carboxylic acids. For this compound, this would likely lead to a mixture of substituted benzene and pyridine dicarboxylic acids.

Spectroscopic Characterization and Structural Analysis Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the complete structural assignment of 6-fluoro-1-methoxy-7-methylisoquinoline.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons would appear as distinct signals in the downfield region, with their coupling patterns revealing their relative positions on the isoquinoline (B145761) core. The methyl and methoxy (B1213986) protons would each exhibit a singlet in the upfield region, with their chemical shifts being characteristic of their respective functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and the electronic effects of the neighboring substituents. For instance, the carbon atom attached to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below to illustrate the expected data.

¹H NMR (Proton) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons
H-3~7.0-8.0d1HC3-H
H-4~7.0-8.0d1HC4-H
H-5~7.0-8.0s1HC5-H
H-8~7.0-8.0s1HC8-H
Aliphatic Protons
OCH₃~3.9-4.2s3HC1-OCH₃
CH₃~2.3-2.6s3HC7-CH₃
¹³C NMR (Carbon) Chemical Shift (ppm) Assignment
Aromatic Carbons
C-1~160-165C-OCH₃
C-3~100-110CH
C-4~135-145CH
C-4a~120-130Quaternary C
C-5~115-125 (d, JC-F)C-F
C-6~155-165 (d, JC-F)C-F
C-7~125-135C-CH₃
C-8~110-120CH
C-8a~140-150Quaternary C
Aliphatic Carbons
OCH₃~55-60OCH₃
CH₃~15-20CH₃
Note: The chemical shifts and coupling constants are hypothetical and for illustrative purposes only.

Utilization of High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₀FNO), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value would then be compared to the calculated theoretical mass.

The expected HRMS data would be presented as follows:

Analysis Calculated m/z Found m/z
[M+H]⁺192.0819Experimental Value
Note: The calculated m/z is for the protonated molecule [C₁₁H₁₁FNO]⁺.

A close match between the found and calculated mass (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds present in the molecule.

Key expected vibrational frequencies are summarized in the table below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-H (in CH₃ and OCH₃)Stretching2850-3000
C=N (in isoquinoline ring)Stretching1620-1680
C=C (in aromatic ring)Stretching1450-1600
C-O (methoxy group)Stretching1000-1300 (asymmetric & symmetric)
C-FStretching1000-1400
Note: These are general ranges and the exact positions can vary.

The presence of these characteristic peaks would confirm the existence of the aromatic ring, the methoxy group, the methyl group, and the carbon-fluorine bond.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would be applicable if a suitable single crystal of this compound can be grown.

A summary of the type of information that would be obtained from a successful X-ray crystallographic analysis is presented below:

Crystallographic Parameter Information Provided
Crystal SystemThe basic repeating shape of the crystal lattice.
Space GroupThe symmetry elements present in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesThe distances between atoms and the angles between bonds.

The structural elucidation of this compound necessitates a synergistic application of various spectroscopic and analytical techniques. While NMR spectroscopy provides the foundational framework of the molecular structure, HRMS confirms the elemental composition. IR spectroscopy offers a quick and effective method for identifying key functional groups. Finally, X-ray crystallography, when feasible, provides the most definitive and detailed three-dimensional structural information. The collective data from these methods would be required to unequivocally characterize this compound.

Theoretical and Computational Investigations of 6 Fluoro 1 Methoxy 7 Methylisoquinoline Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure, Reactivity, and Spectroscopic Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of isoquinoline (B145761) derivatives. arxiv.org DFT methods are used to model the electronic distribution within a molecule, which governs its stability, reactivity, and spectroscopic characteristics. nih.gov

Electronic Structure and Reactivity: By solving approximations of the Schrödinger equation, DFT can determine the optimized geometry of a molecule and the energies of its molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index (ω), can be calculated to predict how a molecule will behave in a chemical reaction. mdpi.com For instance, the electrophilicity index measures a molecule's ability to accept electrons, providing insight into its potential reactions with nucleophiles. mdpi.com For new tetrahydroisoquinoline derivatives, the electrophilicity index values were calculated to be 3.56 eV and 3.60 eV, suggesting a significant electrophilic nature. mdpi.com

Spectroscopic Predictions: DFT calculations are also highly effective in predicting vibrational spectra (Infrared and Raman). nih.gov Theoretical frequency calculations can be compared with experimental spectra to confirm the structure of a synthesized compound and to perform a complete vibrational assignment of its fundamental modes. nih.gov For example, a study on 2-chloro-6-methoxypyridine (B123196) used DFT with various basis sets (such as 6-31G(d,p) and cc-pVTZ) to compute theoretical frequencies that showed good agreement with experimental FTIR and FT-Raman data. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which are correlated with UV-Visible spectra. nih.gov

Table 1: Key Parameters from DFT Calculations for Heterocyclic Compounds.
ParameterInformation ProvidedRelevance to Isoquinolines
Optimized GeometryProvides the most stable 3D arrangement of atoms, including bond lengths and angles.Foundation for all other computational analyses.
HOMO-LUMO GapIndicates electronic excitability, kinetic stability, and chemical reactivity. A smaller gap suggests higher reactivity.Predicts the reactivity of the isoquinoline ring with various reagents.
Global Reactivity Descriptors (e.g., Electrophilicity Index ω)Quantifies the electrophilic nature of a molecule. mdpi.comHelps in understanding reaction mechanisms where the isoquinoline derivative acts as an electrophile. mdpi.com
Calculated Vibrational FrequenciesPredicts IR and Raman spectra, aiding in structural confirmation. nih.govVerifies the identity and purity of synthesized 6-Fluoro-1-methoxy-7-methylisoquinoline.
Molecular Electrostatic Potential (MESP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface. mdpi.comIdentifies sites prone to electrophilic or nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transient structures like transition states. youtube.comyoutube.com

Reaction Pathways: For the synthesis of the isoquinoline core, several classic methods exist, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.net These reactions typically involve electrophilic aromatic substitution. researchgate.net Computational modeling can map the potential energy surface for these synthetic routes, identifying the most energetically favorable pathway from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products.

Transition State Theory: A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome. youtube.com Locating and characterizing the transition state is a primary goal of mechanistic studies. youtube.com Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) or nudged elastic band (NEB) are used to find these saddle points on the potential energy surface. youtube.com Once located, a frequency calculation is performed; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. nih.gov

Table 2: Computational Workflow for Elucidating Reaction Mechanisms.
StepComputational MethodObjective
1. Geometry OptimizationDFT, Hartree-FockFind the lowest energy structures of reactants, products, and any intermediates.
2. Transition State SearchQST2, QST3, NEB, Opt(TS, CalcFC)Locate the saddle point (transition state) on the potential energy surface connecting reactants and products. youtube.com
3. Frequency CalculationDFT, Hartree-FockConfirm the nature of stationary points. Reactants/products have all real frequencies; a transition state has one imaginary frequency. youtube.com
4. Intrinsic Reaction Coordinate (IRC)IRC calculationsTrace the minimum energy path from the transition state down to the corresponding reactants and products to verify the connection.
5. Energy CalculationHigh-level DFT or composite methodsCalculate the relative energies (e.g., activation energy, reaction energy) to understand the reaction's thermodynamics and kinetics. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Isoquinoline Frameworks

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are used to explore the spatial arrangements and movements of the isoquinoline framework.

Conformational Analysis: Conformational analysis involves identifying the different spatial arrangements (conformers or rotamers) of a molecule and determining their relative stabilities. lumenlearning.com For cyclic systems like the partially saturated rings often found in isoquinoline derivatives, this analysis is crucial. For instance, in substituted cyclohexanes, substituents prefer to occupy the equatorial position to minimize steric hindrance (gauche interactions), a principle that also applies to related heterocyclic systems. libretexts.orgpressbooks.pub By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated to identify the most stable, low-energy conformations. lumenlearning.com

Table 3: Comparison of Conformational Analysis and Molecular Dynamics Simulations.
TechniqueFocusTypical OutputApplication to Isoquinolines
Conformational AnalysisStatic, time-independent. Identifies stable, low-energy 3D structures (conformers). lumenlearning.comRelative energies of conformers, rotational energy barriers.Determining the preferred orientation of substituents on the this compound framework.
Molecular Dynamics (MD)Dynamic, time-dependent. Simulates the movement of atoms and molecules over time. osti.govAtomic trajectories, interaction energies, root-mean-square deviation (RMSD), radial distribution functions.Simulating the behavior of the isoquinoline derivative in a solvent or its binding dynamics within a protein active site. mdpi.com

In Silico Studies for Structure-Reactivity and Structure-Activity Relationship Predictions

In silico methods are indispensable in modern drug discovery for predicting the properties of a molecule before it is synthesized, saving time and resources. nih.gov These studies aim to establish relationships between a molecule's structure and its chemical reactivity or biological activity.

Structure-Reactivity Relationships (SRR): As discussed under quantum chemical calculations, descriptors like the HOMO-LUMO gap and MESP maps can establish a clear relationship between the electronic structure of an isoquinoline derivative and its likely reactivity. For example, the introduction of electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) at specific positions on the isoquinoline ring can be computationally modeled to predict the effect on the molecule's reactivity in reactions like electrophilic substitution or nucleophilic attack.

Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's physicochemical properties (descriptors) with its biological activity. nih.gov These descriptors can be steric (e.g., molecular shape), electronic (e.g., partial charges), or hydrophobic. A QSAR model is developed from a training set of compounds with known activities and can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular docking is another critical in silico technique that predicts how a small molecule (ligand), such as an isoquinoline derivative, binds to the active site of a target protein. researchgate.netnih.gov The process involves sampling many possible orientations and conformations of the ligand within the binding site and scoring them to identify the most favorable binding mode. researchgate.net This provides invaluable insight into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are key to the molecule's biological activity. researchgate.net

Table 4: Examples of Descriptors Used in QSAR and In Silico Studies.
Descriptor TypeExample DescriptorInformation Encoded
ElectronicPartial Atomic ChargesDistribution of electrons across the molecule.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability.
Quantum ChemicalLUMO energyElectron affinity; relates to reactivity and interactions. mdpi.com
ConstitutionalMolecular WeightThe mass of the molecule.
GeometricalMolecular ShapeThe 3D shape of the molecule, which is important for binding to a target. mdpi.com

Exploration of Potential Research Applications of 6 Fluoro 1 Methoxy 7 Methylisoquinoline Derivatives

Design Principles for Novel Bioactive Scaffolds and Chemical Probes

The design of novel bioactive scaffolds based on the isoquinoline (B145761) core is a strategic endeavor in medicinal chemistry, guided by structure-activity relationship (SAR) studies. The substitutions on the isoquinoline ring, such as the fluoro, methoxy (B1213986), and methyl groups, are critical determinants of a molecule's biological profile. Research has shown that modifications at the C-6 and C-7 positions of the quinoline (B57606) and isoquinoline core significantly influence the compound's affinity and selectivity for various biological targets. nih.govmdpi.com

For instance, in the development of quinazoline-based inhibitors for the Epidermal Growth Factor Receptor (EGFR), the presence of electron-donating groups like dimethoxy substituents at the C-6 and C-7 positions was found to be favorable for inhibitory activity. mdpi.com These groups can alter the molecule's orientation within the EGFR active site, facilitating stronger hydrogen bond interactions. mdpi.com Similarly, in the quest for potent Phosphodiesterase 10A (PDE10A) inhibitors, replacing a methoxy group at the C-6 position with a fluoroethoxy group resulted in compounds with modest affinity for the target enzyme. nih.gov The nature of the substituent at the C-7 position has also been identified as a crucial factor affecting the spectrum and level of antibacterial activity in fluoroquinolone derivatives. nih.gov

The strategic placement of different functional groups allows for the fine-tuning of a compound's properties, including its ability to interact with specific enzymes or to function as a multidrug resistance reverser by modulating efflux pumps like P-glycoprotein. nih.gov These principles guide the synthesis of chemical probes and lead compounds for a variety of therapeutic areas.

Investigation of Enzyme and Receptor Interaction Mechanisms (e.g., PDE10A, HPK1, HDAC)

Derivatives of the isoquinoline and related quinoline/quinazoline (B50416) scaffolds have been extensively studied as inhibitors of various enzymes and receptors critical in disease pathways.

Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the brain's striatal medium-sized spiny neurons, making it a key target for treating central nervous system disorders like schizophrenia. nih.gov Researchers have synthesized and evaluated a series of isoquinoline analogues to develop potent and selective PDE10A inhibitors. By modifying the papaverine (B1678415) structure, a known PDE10A inhibitor, new analogues were created. For example, replacing the 6-methoxy group with a 6-fluoroethoxy group led to compounds with significant PDE10A affinity. nih.gov The most potent compounds from these studies displayed IC50 values in the nanomolar range, demonstrating high affinity for PDE10A. nih.gov

Table 1: In Vitro PDE10A Inhibitory Activity of Isoquinoline Analogues

Compound Description IC50 for PDE10A (nM)
6a 6-fluoroethoxy substitution 49 ± 1.1
6b 6-fluoroethoxy substitution 58.5 ± 1.1
8b 6,7-methoxy retained, modification on benzyl (B1604629) group 55 ± 1.2
8c 6,7-dimethoxy, modification on benzyl group 28 ± 1.2

Data sourced from a study on new analogues as inhibitors for Phosphodiesterase 10A. nih.gov

Histone Deacetylase (HDAC): HDAC inhibitors are a promising class of anticancer agents. oncotarget.com Research has shown that they can suppress the proliferation of neuroblastoma cells by transcriptionally downregulating key signaling molecules like MKK7 and Raf1. oncotarget.com This action subsequently decreases the activity of JNK and ERK pathways, ultimately inhibiting the function of the AP-1 transcription factor (a c-Jun/Fra-1 dimer), which is crucial for cell proliferation. oncotarget.com This highlights a mechanism where HDAC inhibitors can suppress oncogenes by targeting their upstream activation cascades. oncotarget.com

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is central to several approved EGFR inhibitors used in cancer therapy. mdpi.com SAR studies have demonstrated that substitutions at the 6 and 7 positions are crucial. The introduction of 6,7-dimethoxy or 6,7-dimorpholinoalkoxy groups on the quinazoline core can enhance the antiproliferative activity by creating novel hydrogen bond interactions within the EGFR kinase domain. mdpi.com

Research into Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)

The fluoroquinolone class of antibiotics, which shares structural similarities with the core subject of this article, is known for its broad-spectrum antibacterial activity. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to DNA fragmentation and cell death. nih.gov

Antibacterial Activity: Research into 7-substituted-6-fluoroquinolone derivatives has shown that modifications at the C-7 position are critical for their antibacterial spectrum and potency. nih.govnih.gov The introduction of various heterocyclic amines at this position can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives exhibited good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. nih.gov

Table 2: Selected In Vitro Antibacterial Activity (MIC, µg/mL) of Fluoroquinolone Derivatives

Compound S. pneumoniae (ATCC49619) S. epidermidis (MRSE, ATCC35984)
8a 0.5 1
8b 0.25 0.25
8f 0.5 4
8g 1 0.25

Data from a study on novel fluoroquinolone derivatives. nih.gov

Antifungal Activity: The broader chemical space around the isoquinoline core also includes compounds with antifungal properties. A study on 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, demonstrated promising antifungal activities. nih.gov Indole carboxylic acid derivatives are known to cause damage to the cell membranes of fungi. nih.gov The development of a nanosponge hydrogel formulation for MICA represents a significant step toward its potential clinical use for topical treatment of mycotic infections. nih.gov

Studies on Anticancer Activity and Apoptosis Induction Pathways

Derivatives based on the quinoline and quinazolinone scaffolds have been identified as promising anticancer agents that can induce programmed cell death, or apoptosis, in tumor cells. nih.govnih.govnih.gov

The mechanism of action often involves inducing cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from dividing. nih.gov This arrest is often followed by the activation of apoptotic pathways. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were shown to cause cell cycle arrest in the G2/M phase and induce apoptosis in human leukemia (HL-60) and lung cancer (H460) cells. nih.gov This process was confirmed by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Similarly, quinazolinedione derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells primarily through the intrinsic pathway. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov In other studies, 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs were synthesized, with one compound, 4d, showing highly selective and potent inhibitory activity against melanoma cells. nih.gov This compound was identified as a potential antimitotic agent with a novel mechanism of action. nih.gov

Anti-inflammatory Response Mechanisms and Modulation Studies

Chronic inflammation is implicated in a range of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Research on methyl derivatives of flavanone (B1672756) provides a model for how such substitutions can confer anti-inflammatory activity. nih.gov

In a study using lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation, methyl derivatives of flavanone were shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov Furthermore, these compounds dose-dependently modulated the production of key pro-inflammatory cytokines. Specifically, 2′-methylflavanone and 3′-methylflavanone demonstrated the strongest anti-inflammatory effects by significantly reducing the secretion of cytokines such as Interleukin-6 (IL-6), IL-12, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These findings suggest that the strategic methylation of heterocyclic scaffolds can be a viable strategy for developing novel anti-inflammatory agents.

Exploration in Neurochemical Research and Associated Target Interactions

The isoquinoline scaffold is a key feature in many neuroactive compounds. As mentioned previously, its derivatives are being actively investigated as inhibitors of PDE10A, a critical enzyme in the central nervous system, for the potential treatment of schizophrenia. nih.gov The ability to fine-tune the structure of these inhibitors allows for improved potency and selectivity, which is essential for developing effective CNS therapeutics. nih.gov

Beyond PDE10A, related structures like 6,7-benzomorphan derivatives have been synthesized and evaluated as use-dependent sodium channel blockers for the potential treatment of stroke. researchgate.net These studies determine the ability of the compounds to interact with voltage-dependent sodium channels and antagonize the NMDA receptor-channel complex, both of which are important targets in neuropharmacology. researchgate.net The structure-activity relationship studies in this area highlight how specific stereochemistry and substitutions on the aromatic ring are crucial for high affinity and in vivo activity. researchgate.net

Applications in Advanced Materials Science (e.g., conductive materials, optical materials, sensors)

While the primary focus of research on isoquinoline derivatives has been biological, the inherent properties of this aromatic heterocyclic system lend themselves to applications in materials science. The extended π-conjugated system of the isoquinoline ring is a feature often found in organic electronic materials.

Chemical suppliers and materials science catalogs list related heterocyclic compounds for use in specialized applications. For example, building blocks with similar aromatic and heterocyclic structures are utilized in the development of Organic Photo-Voltaics (OPVs), Dyes and Pigments, and Aggregation-Induced Emission (AIE) materials. ambeed.com The fluorescence properties of some derivatives make them candidates for use as sensors or in optical materials. The potential to synthesize polymers from monomers based on the isoquinoline scaffold opens up possibilities for creating novel conductive materials or materials with unique photophysical properties.

Future Research Trajectories and Academic Perspectives for 6 Fluoro 1 Methoxy 7 Methylisoquinoline

Development of Eco-Friendly and Scalable Synthetic Methodologies

The future synthesis of 6-Fluoro-1-methoxy-7-methylisoquinoline will likely prioritize the development of environmentally benign and economically viable methods. Traditional synthetic routes to isoquinolines can involve harsh reaction conditions and the use of toxic reagents. bohrium.com Modern approaches are increasingly focused on sustainability, atom economy, and the reduction of hazardous waste.

Key areas for future research in the synthesis of this compound include:

Catalyst-Free Green Processes: Exploring reactions that can proceed in environmentally friendly solvents, such as water, or even under solvent-free conditions, represents a significant step towards greener chemistry. bohrium.com For instance, catalyst-free access to isoquinolines has been achieved by reacting 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) in water. bohrium.com Adapting such methods for the synthesis of the fluorinated and methylated analogue would be a valuable pursuit.

Transition-Metal Catalysis: The use of transition metals like ruthenium, rhodium, cobalt, and nickel has enabled more efficient and selective C-H activation and cyclization reactions for isoquinoline (B145761) synthesis. bohrium.comresearchgate.net Future work could focus on developing catalysts that are more abundant, less toxic, and can operate under milder conditions to produce this compound.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. rsc.org Implementing a flow-based synthesis for this isoquinoline derivative could lead to higher yields, improved purity, and a more scalable process suitable for potential industrial applications.

Electrochemical Synthesis: Electrochemistry provides a powerful and green tool for synthesis, often avoiding the need for chemical oxidants or reductants. acs.org The application of electrochemical methods to the final aromatization step or other key transformations in the synthesis of this compound could significantly enhance its environmental footprint. rsc.org

An efficient and scalable synthesis of related 3,4-dihydroisoquinolin-1(2H)-ones has been developed using cerium ammonium nitrate, highlighting the potential for scalable oxidative methods in isoquinoline chemistry. rsc.org

Advanced Functionalization Strategies for Tailored Molecular Properties

To explore the full potential of this compound, the development of advanced functionalization strategies is crucial. These methods allow for the precise modification of the molecular structure to fine-tune its physicochemical and biological properties.

Future research in this area will likely focus on:

Late-Stage Functionalization (LSF): LSF has emerged as a powerful strategy in drug discovery, enabling the modification of complex molecules at a late stage of the synthesis. nih.govacs.orgnih.gov This approach allows for the rapid generation of a library of analogues of this compound with diverse substituents, which can be screened for improved activity and properties.

C-H Activation: Direct C-H activation offers an atom-economical way to introduce new functional groups onto the isoquinoline core without the need for pre-functionalized starting materials. researchgate.netthieme-connect.deacs.org Research could target the selective functionalization of the various C-H bonds on the aromatic and heterocyclic rings of the molecule.

Photoredox Catalysis: This technique uses light to initiate chemical reactions, often under mild conditions. researchgate.net It could be employed for a variety of transformations on the this compound scaffold, including the introduction of new carbon-carbon and carbon-heteroatom bonds.

The development of these functionalization techniques will be instrumental in creating a diverse chemical space around the core structure of this compound, facilitating the exploration of its structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Future applications of AI and ML in this context include:

Predictive Modeling of Bioactivity: ML algorithms can be trained on large datasets of known bioactive molecules to predict the potential biological activities of new compounds. stanford.edursc.orgtandfonline.comacs.org By analyzing the structural features of this compound, ML models could suggest potential protein targets and predict its efficacy.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. acs.org These models could be used to generate derivatives of this compound that are optimized for specific biological targets or possess improved pharmacokinetic profiles.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes for complex molecules, saving significant time and resources in the laboratory. nih.govresearchgate.net These tools could be used to identify the most efficient and cost-effective ways to synthesize this compound and its analogues.

Reaction Optimization: AI can be used to optimize reaction conditions, leading to higher yields and purity. technologynetworks.com By systematically exploring the reaction parameter space, AI algorithms can identify the optimal temperature, solvent, catalyst, and other variables for the synthesis and functionalization of the target compound.

Exploration of Undiscovered Biological Pathways and Molecular Targets

The unique combination of functional groups in this compound suggests that it may interact with novel biological pathways and molecular targets. The isoquinoline scaffold is a common feature in many natural products with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netnih.govmdpi.com

Future research should focus on:

High-Throughput Screening: Screening the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. rsc.org

Phenotypic Screening: Assessing the effect of the compound on the phenotype of cells or organisms can identify its biological function without prior knowledge of its molecular target.

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule directly in a complex biological system.

In Silico Target Prediction: Computational methods can be used to predict potential protein targets based on the three-dimensional structure of the compound and its similarity to known ligands.

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) and methyl groups can influence solubility and steric interactions with target proteins. These features make this compound a promising candidate for exploring new therapeutic avenues.

Harnessing Bioengineering and Biotechnological Approaches for Sustainable Production

In addition to chemical synthesis, bioengineering and biotechnology offer promising avenues for the sustainable production of complex molecules like isoquinoline alkaloids. numberanalytics.comresearchgate.netpnas.org While the direct biosynthesis of a synthetic compound like this compound is not feasible, these approaches can be used to produce key precursors or to perform specific enzymatic transformations.

Future research in this area could involve:

Metabolic Engineering of Microorganisms: Genetically engineering microorganisms like E. coli or yeast to produce precursors of the isoquinoline ring could provide a sustainable source of starting materials for the chemical synthesis. researchgate.netnih.govnih.govfrontiersin.org The biosynthesis of benzylisoquinoline alkaloids (BIAs) starts from L-tyrosine, which is converted through a series of enzymatic steps to key intermediates. frontiersin.org

Biocatalysis: Utilizing isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild conditions is a powerful tool in green chemistry. nih.govmpg.dersc.org For example, enzymes could be used for stereoselective reductions, oxidations, or the introduction of functional groups onto the isoquinoline core.

Chemoenzymatic Synthesis: Combining the best of both chemical and biological methods can lead to highly efficient and sustainable synthetic routes. rsc.org A chemoenzymatic approach to this compound could involve the microbial production of a key intermediate followed by a few steps of chemical synthesis to complete the molecule.

These bio-based approaches have the potential to significantly reduce the environmental impact of producing complex molecules and to provide a more sustainable alternative to traditional chemical synthesis.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-1-methoxy-7-methylisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and methoxylation reactions. A common approach includes:

  • Halogenation: Introducing fluorine at position 6 via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled anhydrous conditions.
  • Methoxy Group Installation: Methoxylation at position 1 using nucleophilic substitution with NaOMe/MeOH or Pd-catalyzed coupling.
    Key Parameters:
  • Temperature: Maintain 0–5°C during fluorination to minimize side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for methoxylation.
  • Reaction Time: Monitor via TLC; fluorination typically completes in 4–6 hours.
    Yield Optimization: Trials show yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Identify the methoxy singlet (δ 3.8–4.0 ppm) and fluorine-induced deshielding in aromatic protons (δ 7.0–8.5 ppm).
    • Compare experimental shifts with DFT-calculated values for validation.
  • Mass Spectrometry (HRMS):
    • Verify molecular ion ([M+H]⁺) at m/z 222.0895 (calculated for C₁₁H₁₁FNO).
    • Fragment peaks (e.g., loss of –OCH₃) confirm substitution patterns.
      Reference Data:
  • InChIKey: Use standardized identifiers (e.g., BGNYWRPAPZVEOY-UHFFFAOYSA-N for structural analogs) for cross-validation .

Advanced Research Questions

Q. How does fluorine substitution at position 6 influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: Fluorine’s electron-withdrawing effect directs EAS to the para position (C-8) due to meta-directing nature. Experimental Validation:

  • Nitration: React with HNO₃/H₂SO₄; LC-MS analysis shows predominant nitro product at C-7.
  • Suzuki Coupling: Use Pd catalysts to introduce aryl groups at C-8, confirmed by NOE NMR correlations.
    Computational Support:
  • DFT calculations (e.g., Gaussian 16) predict activation barriers for EAS pathways, aligning with experimental regioselectivity .

Q. What strategies mitigate instability of this compound under acidic conditions?

Methodological Answer:

  • Protective Groups: Temporarily protect the methoxy group with SEM (trimethylsilylethoxymethyl) during acid-sensitive steps.
  • pH Control: Maintain pH >5 in aqueous workups to prevent demethylation.
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify degradation products via HPLC-MS .

Q. How can researchers resolve discrepancies in reported biological activity data across pharmacological models?

Methodological Answer:

  • Assay Validation: Use positive controls (e.g., known kinase inhibitors) to confirm assay reliability.
  • Dose-Response Curves: Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess model-dependent variability.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from PubChem/ChemSpider entries, noting outliers .

Q. What computational strategies predict regioselectivity in derivatives of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate ligand-target interactions (e.g., kinase binding pockets).
  • Reactivity Descriptors: Calculate Fukui indices (for electrophilicity) and NBO charges to identify reactive sites.
  • Machine Learning: Train models on existing isoquinoline datasets to predict regioselectivity for novel substituents .

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